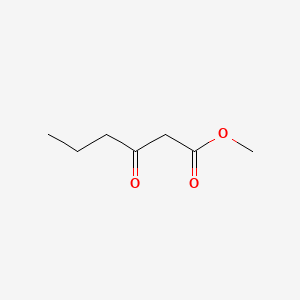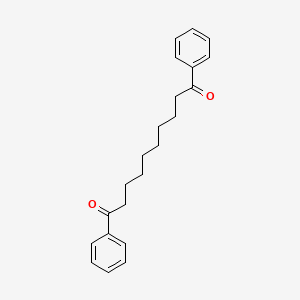
1,10-Diphenyldecane-1,10-dione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photovoltaic Devices and Solar Fuels
- Compounds similar to 1,10-Diphenyldecane-1,10-dione, such as derivatives of 1,10-phenanthroline, are used in transition metal complexes. These complexes have applications in photovoltaic devices and solar fuels. A study by Lehnig et al. (2014) discusses the synthesis of such compounds and their potential applications in these fields (Lehnig et al., 2014).
Organic Synthesis and Natural Product Chemistry
- In a study by Das et al. (2016), the synthesis of 1,4-diphenyl substituted butane 1,4-dione, a compound related to 1,10-Diphenyldecane-1,10-dione, is described. This synthesis is significant in heterocyclic and natural product chemistry (Das et al., 2016).
Molecular Structure Studies
- Studies such as that by Wang et al. (2015) involve the synthesis of novel derivatives of 1,10-Diphenyldecane-1,10-dione for examining molecular structures. These studies offer insights into the structural aspects of these complex molecules (Wang et al., 2015).
Electrochemical Applications
- The electrochemical properties of compounds similar to 1,10-Diphenyldecane-1,10-dione have been studied for potential applications in biosensors and electrochemical sensors. Ramanavičius et al. (2014) explored the redox mediating properties of 1,10-phenanthroline-5,6-dione, a related compound, in glucose oxidase modified electrodes (Ramanavičius et al., 2014).
Luminescence Properties
- The synthesis and luminescence properties of europium complexes containing β-diketones like 1,5-diphenylpent-4-ene-1,3-dione have been studied by Shanji (2012). These findings contribute to the understanding of the luminescent properties of such compounds (Shanji, 2012).
Corrosion Inhibition
- Compounds structurally related to 1,10-Diphenyldecane-1,10-dione have been studied for their effectiveness as corrosion inhibitors. Chafiq et al. (2020) explored the use of spirocyclopropane derivatives for protecting mild steel in acidic environments, demonstrating the potential of similar diketone compounds in corrosion inhibition applications (Chafiq et al., 2020).
Propiedades
IUPAC Name |
1,10-diphenyldecane-1,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O2/c23-21(19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(24)20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFTUFGJSWZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284234 | |
| Record name | 1,10-diphenyldecane-1,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Diphenyldecane-1,10-dione | |
CAS RN |
6268-61-7 | |
| Record name | NSC36278 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-diphenyldecane-1,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)
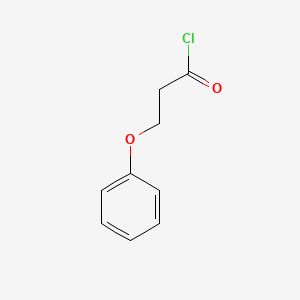
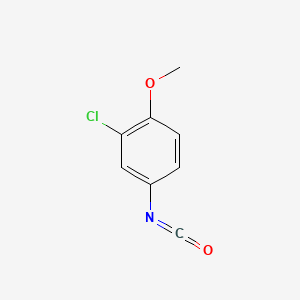
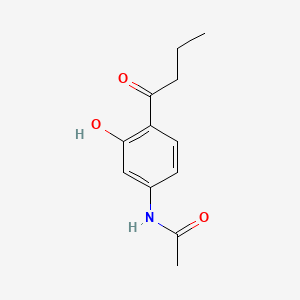

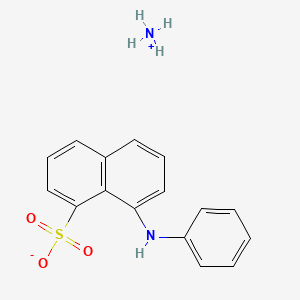
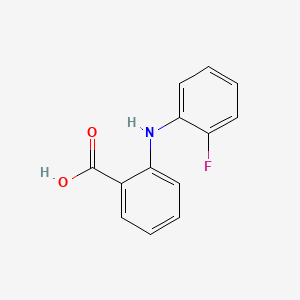
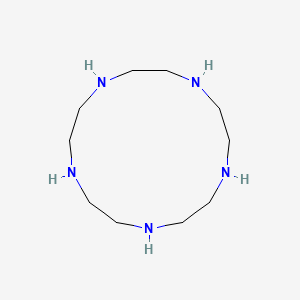
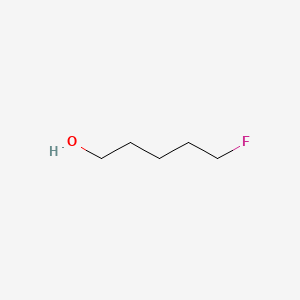
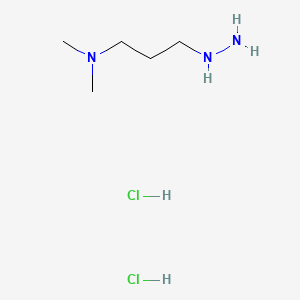
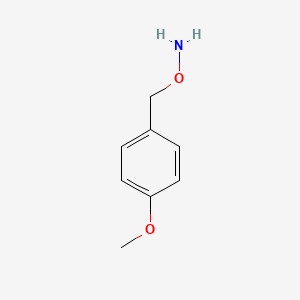

![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)
